molecular formula C7H7NO2S B2611864 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde CAS No. 1781762-96-6

6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde

Cat. No.: B2611864
CAS No.: 1781762-96-6
M. Wt: 169.2
InChI Key: MNGYAKLEDZPHMK-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde (CAS: 1781762-96-6) is a high-purity chemical compound supplied for research and development purposes. This specialized heterocyclic building block features a fused thiopyrano-oxazole core, a scaffold of significant interest in medicinal chemistry . The compound serves as a versatile precursor for the synthesis of more complex molecules. Its reactive aldehyde group allows for further functionalization, making it a valuable intermediate for constructing diverse chemical libraries for screening . The thiopyran moiety, where sulfur replaces oxygen in the ring structure, can modulate the electronic properties and bioavailability of resulting compounds, a common strategy in drug design to optimize interactions with biological targets . Fused heterocyclic systems containing thiopyran rings, such as thiopyrano[2,3-d]thiazoles, have demonstrated promising biological activities in scientific literature, including anticancer properties in vitro . Furthermore, such thiopyran derivatives are frequently synthesized via efficient cycloaddition reactions, highlighting the utility of this chemical class in building complex, polycyclic structures relevant to pharmaceutical applications . Please Note: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-3-6-5-4-11-2-1-7(5)10-8-6/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGYAKLEDZPHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1ON=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Differences :

  • Thiopyrano vs.
  • Carbaldehyde vs. Amine : The carbaldehyde group (electrophilic) contrasts with the amine group (nucleophilic), suggesting divergent reactivity and target interactions.

Table 1: Structural Comparison

Feature 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine (CID 82418259)
Core Heterocycle Thiopyrano-oxazole Pyrano-oxazole
Functional Group Carbaldehyde (-CHO) Amine (-NH₂)
Molecular Formula C₆H₅NO₂S (inferred) C₆H₈N₂O₂
Reactivity Electrophilic Nucleophilic
Potential Targets Kinases, antimicrobial enzymes Enzymes, receptors

Functional Analog: 4c Pyrazolo[3,4-d]pyrimidine Src Inhibitor

Key Differences :

  • Mechanism: The 4c compound inhibits Src-family kinases (SFKs) via non-covalent ATP-binding site interactions, reducing Fyn kinase phosphorylation and inducing apoptosis in leukemia cells .

Table 2: Functional Activity Comparison

Parameter This compound 4c Pyrazolo[3,4-d]pyrimidine
Core Structure Thiopyrano-oxazole Pyrazolo-pyrimidine
Primary Target Hypothesized: Kinases, antimicrobial enzymes Src-family kinases (e.g., Fyn)
Mechanism Potential covalent binding Non-covalent ATP-site inhibition
Efficacy (Cell Lines) Not reported IC₅₀: 1–4 µM (Jurkat, SKMM1, Derl-2/7 cells)
Toxicity Unknown; carbaldehyde may increase reactivity risks Low toxicity in non-malignant cells

Formulation and Toxicity Considerations

Lessons from Nonyl 3,4-Dihydroxybenzoate Nanostructured Lipid Systems (NLS)

While structurally unrelated, the incorporation of nonyl 3,4-dihydroxybenzoate into NLS provides critical insights:

  • Toxicity Reduction : NLS formulations reduced toxicity 12.7-fold in zebrafish embryos and maintained >80% viability in human epithelial cells, suggesting lipid systems could mitigate reactivity-driven toxicity of the carbaldehyde group .
  • Biofilm Penetration: Nanostructured nonyl eradicated 83–94% of dermatophyte biofilm cells at 250–500 mg/L, indicating lipid systems enhance delivery to resistant microbial communities .

Table 3: Formulation Strategies for Reactive Compounds

Parameter Nonyl 3,4-Dihydroxybenzoate in NLS Potential Application to Thiopyrano-Oxazole-Carbaldehyde
Toxicity Reduction Yes (via NLS encapsulation) Likely beneficial for carbaldehyde reactivity
Solubility Enhancement Improved via surfactant (Brij® 98) and lipid phases Critical for lipophilic thiopyrano systems
Biofilm Efficacy 83–94% eradication at 250–500 mg/L May enhance antifungal/antibacterial activity if applicable

Biological Activity

6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of thiopyran and oxazole derivatives under specific conditions. Common methods include:

  • Cyclization Reactions : Utilizing solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures.
  • Catalysts : Specific catalysts are employed to facilitate the reaction and improve yield.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer) with IC50 values demonstrating effective inhibition of cell proliferation.

CompoundCell LineIC50 (μg/mL)
This compoundMCF-711.16 ± 1.5
This compoundHePG-27.83 ± 1.5

These results suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms that remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Studies have indicated that it can induce apoptosis in cancer cells by interfering with cell cycle progression.

Case Studies

A notable study investigated the anticancer efficacy of thiopyrano derivatives in combination with standard chemotherapeutic agents. The results demonstrated enhanced cytotoxicity when these compounds were used synergistically with doxorubicin against MCF-7 and HePG-2 cell lines.

Cytotoxicity Assessment

The cytotoxicity was assessed using the MTT assay, where the viability of treated cells was compared to untreated controls. The results confirmed that the compound significantly reduced cell viability in a dose-dependent manner.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Key ConditionsReference
Cyclocondensation45–55THF, 72°C, N₂ atmosphere
Fe-catalyzed synthesis60–65Fe(NO₃)₃, DCM, RT
Microwave-assisted70Ethanol, 100°C, 30 min

(Basic) Which spectroscopic techniques are critical for structural confirmation?

Routine characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiopyrano-oxazole scaffold and aldehyde proton (δ ~9.8–10.2 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 176.60 (C₆H₉ClN₂O₂) validate the molecular formula .
  • IR spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H in thiopyran, if present) .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (e.g., 5–10 mol%), and reaction time .
  • Quenching protocols : Rapid cooling post-reaction minimizes aldehyde oxidation. For example, quenching with NaHSO₃ stabilizes the carbaldehyde group .
  • Purification techniques : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity >95% .

(Advanced) What challenges arise in analyzing stereochemical outcomes, and how are they resolved?

  • Chiral centers : The fused thiopyrano-oxazole system may introduce axial chirality. Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to resolve enantiomers .
  • Dynamic NMR : Detect ring-flipping or conformational isomerism at low temperatures (−40°C) in CDCl₃ .
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .

(Advanced) How can contradictions in biological activity data be addressed methodologically?

Contradictions (e.g., varying IC₅₀ values across assays) require:

  • Multi-assay validation : Combine XTT assays (metabolic activity) with SEM imaging (morphological changes) to confirm antifungal/antibacterial effects .
  • Model diversification : Test in C. elegans (for toxicity) and zebrafish embryos (for teratogenicity) to assess therapeutic index .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients, ensuring reproducibility across labs .

(Basic) What are the common reactivity patterns of this compound in organic synthesis?

  • Aldehyde functionality : Participates in nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Wittig reactions) to form extended heterocycles .
  • Thiopyran ring : Susceptible to oxidation (e.g., H₂O₂) to sulfone derivatives or ring-opening under acidic conditions .
  • Oxazole ring : Acts as a hydrogen-bond acceptor, influencing crystallinity and solubility in polar solvents .

(Advanced) What strategies are employed to study its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzymes (e.g., cytochrome P450) .
  • Molecular docking : AutoDock Vina predicts binding poses in protein active sites (e.g., Fyn kinase for anticancer activity) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

(Basic) How is stability assessed under varying storage conditions?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • HPLC monitoring : Track degradation products (e.g., oxidized aldehyde to carboxylic acid) over 4–8 weeks .
  • Lyophilization : Improve long-term stability by storing as a lyophilized powder at −20°C .

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